molecular formula C7H11N3O4S2 B13997292 5-(Aminomethyl)benzene-1,3-disulfonamide CAS No. 918810-53-4

5-(Aminomethyl)benzene-1,3-disulfonamide

Cat. No.: B13997292
CAS No.: 918810-53-4
M. Wt: 265.3 g/mol
InChI Key: BCLMDXPEQCHBQU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C7H10N2O4S2 It is characterized by the presence of an aminomethyl group attached to a benzene ring, which also bears two sulfonamide groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the double Mitsunobu annulation reaction, which is effective for constructing medium to large ring systems in moderate to good chemical yields . This reaction involves the use of reagents such as triphenylphosphine and diethyl azodicarboxylate under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 5-(Aminomethyl)benzene-1,3-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)benzene-1,3-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The aminomethyl and sulfonamide groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophiles involved.

Scientific Research Applications

5-(Aminomethyl)benzene-1,3-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)benzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The aminomethyl group may also play a role in binding to specific sites on the target molecules, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-disulfonamide: Lacks the aminomethyl group but shares the sulfonamide functionality.

    4-(Aminomethyl)benzene-1,3-disulfonamide: Similar structure but with the aminomethyl group at a different position.

Uniqueness

5-(Aminomethyl)benzene-1,3-disulfonamide is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positioning may result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

918810-53-4

Molecular Formula

C7H11N3O4S2

Molecular Weight

265.3 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14)

InChI Key

BCLMDXPEQCHBQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN

Origin of Product

United States

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